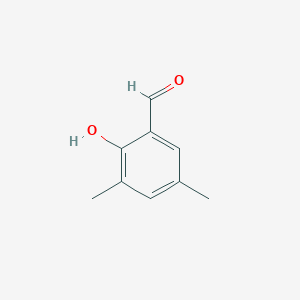

2-Hydroxy-3,5-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXKMMAQDSAZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406385 | |

| Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-61-8 | |

| Record name | 2-Hydroxy-3,5-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Phenolic Aldehyde in Synthetic Chemistry

An In-depth Technical Guide to 2-Hydroxy-3,5-dimethylbenzaldehyde (CAS: 24623-61-8)

This compound, also known as 3,5-dimethyl salicylaldehyde, is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a reactive aldehyde group ortho to a hydroxyl group and flanked by two methyl substituents on the benzene ring, provides a unique combination of steric and electronic properties. These characteristics make it a sought-after precursor for the synthesis of Schiff bases, ligands for coordination chemistry, and heterocyclic compounds with potential applications in materials science and drug discovery.[1][2] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and handling, tailored for researchers and development scientists.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis.

Core Properties

The fundamental properties of the compound are summarized below for quick reference.[3][4]

| Property | Value | Source |

| CAS Number | 24623-61-8 | [3] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | |

| pKa (Predicted) | 8.83 ± 0.23 | [5] |

| XLogP3 | 2.3 | [3] |

Molecular Structure

The structure of this compound is key to understanding its reactivity.

Caption: Chemical structure of this compound.

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (-CHO) at ~9.8-10.0 ppm, a broad singlet for the phenolic hydroxyl proton (-OH) which can vary but is often seen at high chemical shift (>10 ppm) due to intramolecular hydrogen bonding, two singlets for the aromatic protons, and two singlets for the methyl (-CH₃) groups in the aromatic region (~2.2-2.5 ppm).

-

¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon at ~190-195 ppm. Signals for the aromatic carbons would appear between ~115-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The two methyl carbons would resonate at ~15-25 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the hydroxyl group (~3100-3400 cm⁻¹), a sharp C=O stretch from the aldehyde (~1650-1680 cm⁻¹), C-H stretches from the aromatic ring and methyl groups (~2850-3100 cm⁻¹), and C=C stretching bands for the aromatic ring (~1580-1600 cm⁻¹).[8]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (150.17). Common fragmentation patterns would involve the loss of the aldehyde group (CHO) or a methyl group (CH₃).

Synthesis Methodologies: The Formylation of Dimethylphenols

The introduction of a formyl (-CHO) group onto a phenol ring is a cornerstone of aromatic chemistry. For this compound, the logical precursor is 2,4-dimethylphenol. The two primary methods for this transformation are the Reimer-Tiemann and Duff reactions.

The Reimer-Tiemann Reaction

This classic method achieves ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide.[9][10]

Causality and Mechanism: The reaction's efficacy hinges on the generation of a highly electrophilic dichlorocarbene (:CCl₂) intermediate.[9][11] The strongly basic medium deprotonates the phenol to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[12] The ortho-position is favored due to the directing effect of the hydroxyl group.

Caption: Workflow for the Reimer-Tiemann synthesis.

The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like glacial acetic acid or trifluoroacetic acid.[13][14]

Causality and Mechanism: This reaction proceeds through the acid-catalyzed decomposition of hexamine to generate an electrophilic iminium ion species.[13] The activated phenol ring attacks this electrophile in an electrophilic aromatic substitution. The resulting benzylamine-type intermediate is then hydrolyzed under acidic conditions to liberate the final aldehyde product.[14] The Duff reaction is often considered milder than the Reimer-Tiemann and can be more successful for certain substrates, though yields can be modest.[15][16]

Chemical Reactivity & Key Transformations

The utility of this compound lies in the reactivity of its aldehyde and hydroxyl functional groups. This dual reactivity is particularly powerful for constructing complex molecular scaffolds.

Schiff Base Formation: A Gateway to Bioactive Molecules

A primary application of this compound is in the synthesis of Schiff bases (imines).[17] This involves a condensation reaction between the aldehyde group and a primary amine.

Mechanism and Significance: The reaction is typically catalyzed by a small amount of acid. The nucleophilic amine attacks the electrophilic aldehyde carbon, followed by dehydration to form the characteristic azomethine (-C=N-) bond.[18] Schiff bases derived from salicylaldehydes are excellent ligands for metal ions and are widely investigated for their biological activities, including anticancer and antimicrobial properties.[1][2][19] The substituents on both the aldehyde and the amine components can be systematically varied to tune the electronic, steric, and pharmacological properties of the final molecule, a core principle in drug development.[17]

Caption: General scheme for Schiff base synthesis.

Safety and Handling

As a laboratory chemical, this compound requires proper handling to ensure personnel safety.

-

Hazard Classification: The compound is classified as causing serious eye irritation (H319).[3] It may also cause skin and respiratory irritation.[20][21]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, is mandatory.[20][22] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[21][23] Avoid contact with skin and eyes.[22]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20][24]

-

Spill & Disposal: In case of a spill, clean up solids immediately, avoiding dust generation.[23] Dispose of waste material in accordance with local, state, and federal regulations.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for synthesis and application.

Protocol: Synthesis via Reimer-Tiemann Reaction

This protocol describes the ortho-formylation of 2,4-dimethylphenol.[11][12]

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,4-dimethylphenol (1.0 equiv) in an aqueous solution of sodium hydroxide (8.0 equiv, 10-20% w/v).

-

Heating: Heat the mixture to 60-70°C with vigorous stirring to ensure the formation of the sodium phenoxide.

-

Addition of Chloroform: Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature.

-

Reaction: After the addition is complete, continue to stir the mixture at 70°C for an additional 2-3 hours. The color of the mixture will typically darken.

-

Work-up (Part 1 - Removal of Excess Chloroform): Cool the reaction mixture to room temperature. Steam distill the mixture to remove any unreacted chloroform.

-

Work-up (Part 2 - Isolation): Cool the remaining aqueous solution in an ice bath and carefully acidify with dilute hydrochloric or sulfuric acid until it is acidic (pH ~4-5). The product will precipitate as a solid or oil.

-

Purification: Collect the solid by filtration or extract the oily product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for condensing the title aldehyde with a primary amine.[18]

-

Setup: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.

-

Addition of Amine: To this solution, add the primary amine (1.0 equiv).

-

Catalysis: Add 2-3 drops of a catalytic amount of glacial acetic acid.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The Schiff base product often precipitates from the solution.

-

Purification: Collect the solid product by filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent if necessary.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

Duff Reaction. (n.d.). Chapter on Duff Reaction. Retrieved from [Link]

-

Chemistry Learning. (2021). Reimer-Tiemann Reaction. YouTube. Retrieved from [Link]

-

Baker, R. H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), Article 23. Retrieved from [Link]

-

Zeytinoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents. Cell Biochemistry and Biophysics. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Reimer-Tiemann reaction. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 24623-61-8[this compound]. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

-

Toche, R. B. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)–2–cyanoacetohydrazide derivatives as effective antimicrobial. OAText. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Hydroxy-3,5-Dimethyl-Benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (1974). US3833660A - Process for making aromatic aldehydes.

-

ResearchGate. (2025). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers... - Supporting Information. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde. Retrieved from [Link]

Sources

- 1. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24623-61-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer-Tiemann_reaction [chemeurope.com]

- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Duff reaction - Wikipedia [en.wikipedia.org]

- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. scholarworks.uni.edu [scholarworks.uni.edu]

- 16. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. fishersci.com [fishersci.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. This compound | 24623-61-8 [sigmaaldrich.com]

2-Hydroxy-3,5-dimethylbenzaldehyde physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Date: January 1, 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Hydroxy-3,5-dimethylbenzaldehyde (CAS No: 24623-61-8).[1] As a substituted salicylaldehyde, this compound is a valuable building block in synthetic organic chemistry, particularly in the development of Schiff bases and other derivatives with potential applications in medicinal chemistry and materials science. This document delves into its synthesis, reactivity, and safety considerations, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals.

Core Compound Information

This compound is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at position 2 and methyl groups at positions 3 and 5. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.

Chemical Structure

Caption: Chemical structure of this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 24623-61-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 227.4 °C at 760 mmHg | |

| Melting Point | 23 °C | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-dimethyl-2-hydroxybenzaldehyde, 3,5-dimethyl salicylaldehyde | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of a related compound, 2-hydroxy-3-methylbenzaldehyde, shows characteristic signals that can be extrapolated to predict the spectrum of this compound.[3] The aldehydic proton is expected to appear as a singlet at approximately 9.8 ppm. The phenolic hydroxyl proton will likely be a broad singlet around 11.0 ppm. The aromatic protons and the methyl protons will have distinct chemical shifts.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | -OH |

| ~9.8 | s | 1H | -CHO |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~2.2-2.3 | s | 6H | Ar-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A predicted spectrum is available, and the key resonances are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.[4]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (phenolic) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (aliphatic) |

| 1650-1700 | C=O stretch (aldehyde) |

| 1450-1600 | C=C stretch (aromatic) |

Mass Spectrometry

The mass spectrum of aromatic aldehydes typically shows a prominent molecular ion peak.[5] Fragmentation patterns often involve the loss of a hydrogen atom (M-1), a formyl radical (M-29), or carbon monoxide (M-28).[6]

Predicted Fragmentation Pattern:

| m/z | Fragment |

| 150 | [M]⁺ |

| 149 | [M-H]⁺ |

| 121 | [M-CHO]⁺ |

| 122 | [M-CO]⁺ |

Synthesis

The synthesis of this compound can be achieved through the formylation of 2,4-dimethylphenol. The Duff reaction is a suitable method for this transformation.[2] This reaction utilizes hexamine as the formylating agent in an acidic medium.

Caption: Synthesis of this compound via the Duff Reaction.

Experimental Protocol: Duff Reaction

This protocol is a generalized procedure based on the Duff reaction for the synthesis of hydroxybenzaldehydes.

Materials:

-

2,4-Dimethylphenol

-

Hexamethylenetetramine (Hexamine)

-

Glycerol

-

Boric acid

-

Sulfuric acid (concentrated)

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Reaction Medium: In a round-bottom flask equipped with a mechanical stirrer and a condenser, prepare a mixture of glycerol and boric acid. Heat the mixture to approximately 150-160 °C to form glyceroboric acid.

-

Addition of Reactants: To the hot glyceroboric acid, add a pre-mixed powder of 2,4-dimethylphenol and hexamine in portions, while maintaining vigorous stirring.

-

Reaction: Continue heating and stirring the reaction mixture at 150-160 °C for about 20-30 minutes.

-

Hydrolysis: Cool the reaction mixture and then carefully add a dilute solution of sulfuric acid to hydrolyze the intermediate Schiff base.

-

Work-up: Steam distill the acidified mixture to isolate the crude product.

-

Extraction: Extract the distillate with dichloromethane.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The product can be further purified by vacuum distillation or column chromatography.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl, aldehyde, and the activated aromatic ring.

Reactivity

-

Aldehyde Group: The aldehyde functionality readily undergoes nucleophilic addition and condensation reactions. A key reaction is the formation of Schiff bases (imines) upon reaction with primary amines.[7]

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It also directs electrophilic aromatic substitution to the ortho and para positions.

-

Aromatic Ring: The electron-donating hydroxyl and methyl groups activate the benzene ring towards electrophilic substitution.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile precursor for the synthesis of various compounds with potential biological activities.

4.2.1. Synthesis of Schiff Bases

The condensation of this compound with various primary amines yields Schiff bases. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9] The biological activity of these Schiff bases can be fine-tuned by varying the substituent on the primary amine.

Caption: General workflow for the synthesis and application of Schiff bases.

4.2.2. Potential Anticancer Activity

Derivatives of hydroxybenzaldehydes have been investigated for their cytotoxic effects on various cancer cell lines.[10] Schiff bases derived from substituted salicylaldehydes have shown promise as potential anticancer agents, with mechanisms potentially involving the modulation of signaling pathways such as the MAPK pathway.[8][9] Further research into the derivatives of this compound could lead to the discovery of novel therapeutic agents.

Safety and Handling

This compound is classified as causing serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Tseng, T. H., Tsheng, Y. M., & Lee, Y. J. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Toxicology, 161(3), 179–187. [Link]

- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.

-

Human Metabolome Database. 2-Hydroxybenzaldehyde. HMDB. [Link]

-

Wikipedia. Duff reaction. [Link]

-

Zeytinoğlu, H., Acar, Ç., & Arslan, F. N. (2023). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and antioxidant activities of new metal complexes of Schiff base derived from 3-aminocoumarin. Molecules, 17(5), 5713–5729.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.

- Smith, B. C. (2011).

- McLafferty, F. W. (2012). Interpretation of mass spectra. University Science Books.

- Duff, J. C., & Bills, E. J. (1932). 282. Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol. Journal of the Chemical Society (Resumed), 1305-1308.

-

NIST. Mass Spectrometry Data Center. [Link]

-

ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

-

SpectraBase. 2-Hydroxy-3-methylbenzaldehyde. [Link]

Sources

- 1. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. scribd.com [scribd.com]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-3,5-dimethylbenzaldehyde: Molecular Structure, Properties, and Applications in Medicinal Chemistry

This guide provides a comprehensive overview of 2-Hydroxy-3,5-dimethylbenzaldehyde, a key aromatic aldehyde with significant applications in synthetic chemistry and drug development. We will delve into its molecular structure, spectroscopic signature, synthesis, and its role as a versatile precursor for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 3,5-dimethylsalicylaldehyde, is a substituted aromatic aldehyde. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 24623-61-8 | [1][3] |

| Appearance | Solid | [2] |

| Synonyms | 3,5-Dimethylsalicylaldehyde, 2-Hydroxy-3,5-dimethyl-benzaldehyde | [1] |

The presence of a hydroxyl group ortho to the aldehyde functionality allows for intramolecular hydrogen bonding, which influences its physical and chemical properties. The two methyl groups on the benzene ring contribute to its lipophilicity and steric profile.

Elucidation of the Molecular Structure: A Spectroscopic Approach

A definitive understanding of the molecular structure of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: In the proton NMR spectrum, distinct signals are expected for the aldehydic proton, the phenolic hydroxyl proton, the two aromatic protons, and the two methyl groups. The aldehydic proton will appear significantly downfield due to the deshielding effect of the carbonyl group. The phenolic proton's chemical shift can be variable and is often broad. The aromatic protons will exhibit splitting patterns dependent on their coupling with each other. The two methyl groups will appear as sharp singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the aldehyde, the aromatic carbons (including those bearing the hydroxyl and methyl groups), and the methyl carbons. The carbonyl carbon will be the most downfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational frequencies include:

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear between 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed in the 2850-2960 cm⁻¹ range.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is expected around 1650-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (150.17). Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (CHO), leading to a prominent peak for the substituted phenyl cation.

Synthesis of this compound

The introduction of a formyl group onto a phenolic ring can be achieved through several established methods in organic synthesis. The choice of method often depends on the desired regioselectivity and the nature of the substituents on the aromatic ring.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4] The reaction involves the treatment of a phenol with chloroform in a basic solution.[4] The electrophilic dichlorocarbene, generated in situ, attacks the electron-rich phenoxide ring, preferentially at the ortho position.[4] Subsequent hydrolysis yields the corresponding salicylaldehyde.

Caption: A generalized workflow for the synthesis of this compound via the Duff reaction.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and, most notably, Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) functional group, are renowned for their broad spectrum of biological activities.

Precursor to Biologically Active Schiff Bases

The condensation of this compound with various primary amines yields Schiff bases with diverse structural motifs. The presence of the phenolic hydroxyl group and the imine nitrogen allows these molecules to act as efficient chelating agents for various metal ions, often enhancing their biological efficacy.

General Synthesis of Schiff Bases

Caption: The condensation reaction for the synthesis of Schiff bases from this compound.

Anticancer and Antimicrobial Potential of Derived Schiff Bases

Schiff bases derived from substituted salicylaldehydes have been extensively investigated for their potential as therapeutic agents.

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines. [5][6][7]The mechanism of action is often attributed to their ability to induce apoptosis, interfere with cell cycle progression, and modulate key signaling pathways involved in cancer cell proliferation and survival. [6][7]For instance, certain Schiff base derivatives of 2-hydroxybenzaldehyde have shown promising cytotoxic activity against breast cancer (MCF-7) and other cancer cell lines. [5][7]

-

Antimicrobial Activity: The imine group in Schiff bases is considered a critical pharmacophore for antimicrobial activity. [8]Schiff bases derived from this compound and their metal complexes have the potential to exhibit significant activity against a range of pathogenic bacteria and fungi. [9][10]Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those engaged in synthetic and medicinal chemistry. Its well-defined molecular structure and versatile reactivity make it an invaluable precursor for the development of novel compounds with potential therapeutic applications. The continued exploration of Schiff bases and other derivatives of this aldehyde is a promising avenue for the discovery of new anticancer and antimicrobial agents.

References

- Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547-550.

- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu

- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu

- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characteriz

- Reimer–Tiemann reaction. Wikipedia.

- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.

- An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.

- Reimer–Tiemann reaction. L.S.College, Muzaffarpur.

- US4324922A - Reimer-Tiemann aldehyde synthesis process.

- the reimer-tiemann reaction. Sciencemadness.org.

- Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.

- Bis-Schiff Base Derivatives of 2,5-Dihydroxybenzaldehyde: Synthesis, Characterization and Antimicrobial Activity of Their Cu(II), Co(II) and Zn(II) Complexes.

- An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.

- Synthesis, Physicochemical and Antimicrobial Studies of Schiffbase Ligand derived from Benzaldehyde and Urea and its Ni(II) and. NIJPP.

- Duff reaction. Wikipedia.

- 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. CONICET.

- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC - PubMed Central.

- This compound. PubChem.

- This compound. ChemicalBook.

- 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Sciencemadness.org.

- This compound AldrichCPR. Sigma-Aldrich.

- Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Sciencemadness Discussion Board.

Sources

- 1. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 24623-61-8 [chemicalbook.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 8. oatext.com [oatext.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Hydroxy-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,5-dimethylbenzaldehyde, also known as 3,5-dimethylsalicylaldehyde, is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure, featuring a hydroxyl group and an aldehyde group ortho to each other on a dimethylated benzene ring, makes it a valuable intermediate in the synthesis of various organic compounds, including Schiff bases, and a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key feature influencing its spectral properties.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |

| Phenolic (-OH) | ~11.0 | Singlet (broad) |

| Aromatic (H-4) | 7.2 - 7.4 | Doublet |

| Aromatic (H-6) | 7.0 - 7.2 | Doublet |

| Methyl (-CH₃ at C-3) | 2.2 - 2.4 | Singlet |

| Methyl (-CH₃ at C-5) | 2.2 - 2.4 | Singlet |

The downfield chemical shift of the aldehydic proton is characteristic of its electronic environment. The phenolic proton signal is typically broad due to hydrogen bonding and exchange. The two aromatic protons are expected to appear as doublets due to coupling with each other. The two methyl groups will each give a singlet, as they are not coupled to any other protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-OH) | 155 - 160 |

| Aromatic (C-CHO) | 120 - 125 |

| Aromatic (C-CH₃ at C-3) | 125 - 130 |

| Aromatic (C-CH₃ at C-5) | 135 - 140 |

| Aromatic (C-H at C-4) | 130 - 135 |

| Aromatic (C-H at C-6) | 120 - 125 |

| Methyl (-CH₃ at C-3) | 15 - 20 |

| Methyl (-CH₃ at C-5) | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its hydroxyl, aldehyde, and aromatic functionalities.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (phenolic, intramolecular H-bonded) | 3100 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aldehyde) | 2700 - 2900 (often two bands) |

| C=O stretch (aldehyde) | 1650 - 1680 |

| C=C stretch (aromatic) | 1550 - 1600 |

| C-O stretch (phenolic) | 1200 - 1300 |

The broadness of the O-H stretching band is a direct consequence of the intramolecular hydrogen bonding with the carbonyl oxygen. The position of the C=O stretching frequency is also influenced by this interaction, typically appearing at a lower wavenumber than in non-hydrogen-bonded aromatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (150.17).

Predicted Fragmentation Pathway:

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺), and the loss of the formyl group ([M-CHO]⁺).

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample for NMR analysis would involve dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For IR analysis using an ATR-FTIR spectrometer, a small amount of the solid sample is placed directly onto the ATR crystal. A background spectrum is typically run first, followed by the acquisition of the sample spectrum over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any impurities on the GC column before entering the mass spectrometer, where it is ionized (typically by electron ionization) and the resulting fragments are detected.

Conclusion

The spectroscopic data for this compound, including NMR, IR, and Mass Spectrometry, provide a comprehensive and self-validating system for its structural confirmation. The characteristic chemical shifts in ¹H and ¹³C NMR, the specific vibrational frequencies in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all contribute to a detailed understanding of its molecular architecture. This in-depth guide serves as a valuable resource for researchers and scientists working with this versatile chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-3,5-dimethylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

2-Hydroxy-3,5-dimethylbenzaldehyde, a substituted aromatic aldehyde, is a pivotal building block in synthetic organic chemistry. Its unique structural features, comprising a reactive aldehyde group ortho to a hydroxyl moiety and two methyl groups on the benzene ring, render it a valuable precursor for the synthesis of a diverse array of compounds with significant biological activities. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, spectroscopic characterization, and its burgeoning role in the development of novel therapeutic agents. The insights provided herein are curated for researchers, scientists, and professionals in the field of drug development, aiming to facilitate a deeper understanding and practical application of this versatile molecule.

The IUPAC name for this compound is This compound .[1] It is also known by other synonyms such as 3,5-dimethyl-2-hydroxybenzaldehyde and 3,5-dimethyl salicylaldehyde.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-dimethyl-2-hydroxybenzaldehyde, 3,5-dimethyl salicylaldehyde | [1] |

| CAS Number | 24623-61-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Solid | |

| pKa | 8.83 ± 0.23 (Predicted) |

Synthesis of this compound

The introduction of a formyl group onto a phenolic ring is a cornerstone of aromatic chemistry. For the synthesis of this compound, the starting material of choice is 2,4-dimethylphenol. Two classical and reliable methods for this ortho-formylation are the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction: A Regioselective Formylation

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[2][3][4] The reaction proceeds via electrophilic aromatic substitution, with a preference for the ortho-position relative to the hydroxyl group, making it a suitable choice for the synthesis of this compound from 2,4-dimethylphenol.[2]

Experimental Protocol (Adapted from General Duff Reaction Procedures):

-

Preparation of the Reaction Medium: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of glycerol and boric acid is heated to 150-160 °C to form a glyceroboric acid solution. Alternatively, anhydrous trifluoroacetic acid can be used as the solvent and catalyst.[3]

-

Addition of Reactants: To the hot reaction medium, 2,4-dimethylphenol and hexamethylenetetramine are added portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be maintained within the specified range.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by taking aliquots from the reaction mixture at regular intervals.

-

Hydrolysis: After the reaction is complete (typically after 20-30 minutes), the mixture is cooled and then hydrolyzed by the addition of a dilute acid, such as sulfuric acid.[4] This step breaks down the intermediate Schiff base to yield the aldehyde.

-

Isolation and Purification: The product, this compound, can be isolated by steam distillation.[5] Further purification can be achieved by recrystallization or column chromatography.

The causality behind these steps lies in the in-situ generation of an electrophilic iminium ion from HMTA in the acidic medium. The electron-rich 2,4-dimethylphenol then undergoes electrophilic attack, primarily at the ortho position due to the directing effect of the hydroxyl group. The subsequent hydrolysis liberates the desired aldehyde.

The Reimer-Tiemann Reaction: A Carbene-Mediated Formylation

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[6][7][8] The reactive electrophile in this case is dichlorocarbene (:CCl₂), which is generated in situ.

Experimental Protocol (Adapted from General Reimer-Tiemann Reaction Procedures):

-

Preparation of the Phenoxide: 2,4-dimethylphenol is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide) to form the corresponding phenoxide.

-

Addition of Chloroform: Chloroform is added to the basic solution, and the mixture is heated, typically between 70-105 °C, with vigorous stirring.[9] The reaction is often carried out in a biphasic system.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC.

-

Workup: After the reaction is complete, the excess chloroform is removed, and the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the phenoxide.[9]

-

Isolation and Purification: The product is then extracted with an organic solvent.[10] Purification is typically achieved through column chromatography or distillation.

The rationale for this protocol involves the generation of the highly electrophilic dichlorocarbene, which then attacks the electron-rich phenoxide ring. The ortho-selectivity is generally favored. Subsequent hydrolysis of the dichloromethyl group yields the aldehyde.

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The phenolic hydroxyl proton will also be a singlet, typically in the range of δ 10.0-12.0 ppm, and its chemical shift can be concentration-dependent. The two aromatic protons will appear as singlets or narrowly split doublets in the aromatic region (δ 6.5-7.5 ppm). The two methyl groups will each give a singlet in the upfield region (δ 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around δ 190-195 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the hydroxyl group being the most deshielded among the ring carbons. The two methyl carbons will appear in the upfield region (δ 15-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands for this compound include:

-

O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group involved in intramolecular hydrogen bonding with the adjacent carbonyl group.

-

C-H Stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ for the aromatic C-H bonds and in the 2850-2960 cm⁻¹ range for the methyl C-H bonds.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, corresponding to the carbonyl group of the aldehyde. The position of this band is influenced by the intramolecular hydrogen bonding.

-

C=C Stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Chemical Reactivity and Applications in Drug Development

The presence of the aldehyde and hydroxyl functionalities makes this compound a versatile starting material for the synthesis of various heterocyclic compounds and Schiff bases.

Schiff Base Formation

A primary and highly significant reaction of this compound is its condensation with primary amines to form Schiff bases (imines).[11] This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol.

Biological Significance of Derived Schiff Bases

Schiff bases derived from salicylaldehydes are a class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities are often attributed to the presence of the azomethine (-C=N-) group, which can be crucial for their interaction with biological targets.

-

Anticancer Activity: Numerous studies have demonstrated the potential of Schiff bases derived from hydroxybenzaldehydes as anticancer agents.[12][13][14][15] These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like the MAPK pathway.[12][13][14] For instance, certain Schiff base derivatives of 2-hydroxybenzaldehyde have shown cytotoxicity against various cancer cell lines.[12][13][14]

-

Antimicrobial Activity: Schiff bases and their metal complexes often exhibit significant antibacterial and antifungal properties.[10][16] The chelation of metal ions by the Schiff base ligand can enhance its biological activity.[10][12] The mechanism of action is often related to their ability to disrupt cell membranes or inhibit essential enzymes in microorganisms.

Safety and Handling

This compound is classified as an irritant. It can cause serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available precursors, coupled with the diverse biological activities of its derivatives, particularly Schiff bases, makes it a compound of considerable interest for further research and development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for scientists and researchers to explore its full potential in the quest for novel therapeutic agents.

References

- Mishra, A. P., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4872.

- Özdemir, H., et al. (2025).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CONICET Digital. (2014). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. Retrieved from [Link]

-

R Discovery. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Retrieved from [Link]

-

Journal of Chemistry Letters. (2023). Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

SBMU Journals. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Retrieved from [Link]

- Saygıdeğer Demir, Y., et al. (2025). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. Research Square.

-

PubMed Central. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Retrieved from [Link]

-

UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Name Reaction. (2025). Reimer-Tiemann Reaction : Mechanism, Application, Examples. Retrieved from [Link]

-

Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. Retrieved from [Link]

-

Semantic Scholar. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Retrieved from [Link]

-

ResearchGate. (2023). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Retrieved from [Link]

-

Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). ISSN: 0975-8585 April – June 2011 RJPBCS Volume 2 Issue 2 Page No. 855. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-3-methylbenzaldehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

- Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.

-

ResearchGate. (2025). An Improved Procedure for the Synthesis of 2-Hydroxybenzaldehyde and 2-Hydroxynaphthalene-1-Carbaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

Sources

- 1. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. Khan Academy [khanacademy.org]

- 9. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]

- 10. jchemlett.com [jchemlett.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 2-Hydroxy-3,5-dimethylbenzaldehyde

Abstract: This technical guide provides a comprehensive overview of the health and safety considerations for 2-Hydroxy-3,5-dimethylbenzaldehyde (CAS No. 24623-61-8).[1][2] It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. This document synthesizes critical safety data, outlines robust handling protocols, and provides clear guidance for emergency situations. By integrating established safety protocols with an understanding of the compound's specific hazard profile, this guide aims to foster a culture of safety and mitigate risks in the research and development environment.

Section 1: Compound Identification and Properties

This compound is an aromatic aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol .[1] It is also known by several synonyms, including 3,5-dimethylsalicylaldehyde.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 24623-61-8 | PubChem[1], Guidechem[2] |

| Appearance | Solid | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P264: Wash hands and any exposed skin thoroughly after handling.[3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential.[5] For tasks with a higher risk of splashing, consider an impervious apron.[3]

-

Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][5]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Engineering Controls

Primary engineering controls are crucial for minimizing airborne exposure.

-

Chemical Fume Hood: All manipulations of this compound that could generate dust or vapors must be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[6]

General Handling Procedures

-

Wash hands thoroughly with soap and water after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[3]

-

Keep containers tightly sealed when not in use.[3]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]

-

Keep containers clearly labeled.[3]

Section 4: Emergency Procedures

A well-defined emergency plan is critical for responding effectively to incidents involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4] |

Spill Response

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[3]

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[3]

The following diagram outlines the spill response workflow.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam.[4] There are no restrictions on the type of extinguisher that may be used.[3]

-

Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[3] Combustion may produce irritating or toxic fumes, including carbon monoxide and carbon dioxide.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Section 5: Toxicological and Ecological Information

Information on the ecological effects of this compound is limited. It is crucial to prevent its release into the environment. All waste materials should be disposed of as hazardous waste to prevent contamination of soil and waterways.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.

-

Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[3]

References

- 1. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Discovery and Synthetic Evolution of Substituted Benzaldehydes

Abstract

Substituted benzaldehydes, aromatic aldehydes bearing additional functional groups on the benzene ring, are foundational pillars of modern organic chemistry. Their discovery and the subsequent evolution of their synthesis have been intrinsically linked to the development of synthetic methodology, the elucidation of reaction mechanisms, and the expansion of the chemical industry. From their origins as fragrant natural isolates to their current status as indispensable precursors in pharmaceuticals, agrochemicals, and advanced materials, their history is a narrative of scientific progress. This guide provides an in-depth exploration of this journey, detailing the seminal discoveries, the development of cornerstone formylation reactions, and the modern innovations that continue to shape their production and application. We will examine the causality behind key experimental choices, provide validated protocols for historical syntheses, and offer a forward-looking perspective on this vital class of molecules.

Introduction: The Archetypal Aromatic Aldehyde

Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, comprising a benzene ring with a formyl substituent.[1] Its discovery in the early 19th century was a pivotal moment in the nascent field of organic chemistry. First isolated in 1803 by the French pharmacist Martrès from the oil of bitter almonds, it was initially a chemical curiosity.[1][2] It was the seminal work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s that not only established its synthesis but also laid a foundation for the structural theory of organic chemistry.[3][4]

A "substituted benzaldehyde" is any benzaldehyde derivative where one or more hydrogen atoms on the benzene ring have been replaced by other atoms or functional groups (e.g., -OH, -OCH₃, -Cl, -NO₂).[5] This substitution dramatically alters the molecule's physical, chemical, and biological properties, giving rise to a vast and versatile family of compounds that have become indispensable in both research and industry.

This guide will trace the historical arc of these compounds, from the isolation of naturally occurring derivatives like vanillin to the strategic development of powerful synthetic formylation reactions that enabled chemists to tailor aromatic structures with unprecedented precision.

The Historical Trajectory: From Natural Products to Named Reactions

The story of substituted benzaldehydes begins not in the laboratory, but in nature. The quest to understand and replicate the desirable flavors and fragrances of natural products was a primary driver of early organic chemistry.

Vanillin: The Quintessential Flavor Molecule

The history of vanillin (4-hydroxy-3-methoxybenzaldehyde) is a perfect microcosm of the broader field. Originally available only from the costly extraction of vanilla orchid beans, it was first isolated as a pure substance in 1858 by Nicolas-Theodore Gobley.[1][6][7] The elucidation of its structure in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann was a landmark achievement.[6][7] This discovery immediately led to the first synthesis of vanillin from coniferin, a glucoside found in pine bark.[6][7]

This early work spurred the development of more commercially viable routes. By the late 19th century, a semi-synthetic process starting from eugenol (found in clove oil) was established.[1][4] This was soon followed by the development of the Reimer-Tiemann reaction, a method that could directly formylate guaiacol to produce vanillin, a process that Haarmann and Tiemann's own company would use for industrial production.[1] In the 20th century, the sulfite process for making wood pulp provided a new, inexpensive source: lignin.[1][7] Today, while some vanillin is still derived from lignin, the majority is synthesized from petrochemical precursors like guaiacol, showcasing a journey from rare natural product to global commodity.[1]

The Dawn of Synthetic Formylation: The Named Reactions

The desire to synthesize vanillin and other aromatic aldehydes spurred the development of a suite of powerful reactions for introducing a formyl group (-CHO) onto an aromatic ring—a process known as formylation.[8] These "named reactions" became cornerstones of organic synthesis, developed to overcome the challenge that the simplest formylating agent, formyl chloride, is highly unstable.[9][10]

-

The Reimer-Tiemann Reaction (1876): Discovered by Karl Reimer and Ferdinand Tiemann, this reaction provided the first general method for the ortho-formylation of phenols.[11][12][13] The reaction uses chloroform (CHCl₃) and a strong base to generate a highly reactive dichlorocarbene (:CCl₂) intermediate, which then acts as the electrophile.[11][14] The development of this reaction was a direct result of the intense interest in synthesizing salicylaldehyde and its derivatives, like vanillin.[15] Its key advantage was its ability to selectively functionalize the position ortho to the hydroxyl group, a critical step in many syntheses.[12][13]

-

The Gattermann Reaction (1890s): Developed by Ludwig Gattermann, this reaction initially used a hazardous mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst to formylate aromatic compounds.[2][16][17] It represented a significant advance as it was applicable to a broader range of aromatic substrates than the Reimer-Tiemann reaction, including phenol ethers and hydrocarbons.[18] The historical context was the need for a more general formylation method beyond just phenols. A crucial later modification by Adams simplified the procedure by using zinc cyanide (Zn(CN)₂), which generates the necessary HCN in situ, making the reaction safer and more accessible.[18]

-

The Gattermann-Koch Reaction (1897): A variant also developed by Gattermann with Julius Arnold Koch, this reaction uses carbon monoxide (CO) and HCl under pressure with a catalyst mixture (AlCl₃/CuCl).[18][19][20] This method was a breakthrough for the industrial synthesis of simple benzaldehydes from hydrocarbons like benzene and toluene, as it avoided the use of highly toxic cyanides.[16][17] The purpose of its development was to find a direct, industrially scalable route to unsubstituted or alkyl-substituted benzaldehydes.

-

The Vilsmeier-Haack Reaction (1927): Discovered by Anton Vilsmeier and Albrecht Haack, this reaction uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic and heterocyclic compounds.[9][21][22] The key insight was the generation of a mild electrophile, the "Vilsmeier reagent" (a chloroiminium salt), in situ.[22][23] This method proved to be exceptionally versatile and mild compared to the strong acids and high pressures of the Gattermann-Koch reaction, becoming the go-to method for formylating sensitive substrates like indoles and anilines.[9][23]

-

The Duff Reaction (1930s-40s): Developed by James C. Duff, this reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (like glycerol/boric acid or acetic acid) to formylate highly activated aromatics, primarily phenols.[21][24][25] Like the Reimer-Tiemann reaction, it is highly selective for the ortho position.[24][26] Its development provided an alternative to the Reimer-Tiemann method, avoiding the use of chlorinated solvents and offering a different substrate scope.[26][27]

Synthetic Methodologies: A Comparative Analysis

The choice of formylation method is a critical decision in synthesis design, dictated by the substrate's electronic properties, desired regioselectivity, and tolerance to reaction conditions. The causality behind this choice lies in the nature of the electrophile generated by each method and its reactivity toward the aromatic nucleophile.

// Connections Phenol -> RT [label="Harsh base, ortho-selective"]; Phenol -> Duff [label="Acidic, ortho-selective"]; RT -> Ortho; Duff -> Ortho;

Anisole -> Gattermann [label="HCN/Lewis Acid"]; Anisole -> VH [label="Mild, para-selective"]; Gattermann -> Para;

Indole -> VH [label="Very Mild, C3-selective"]; VH -> Hetero;

Toluene -> GK [label="CO/HCl, High Pressure"]; GK -> Alkyl; Toluene -> Gattermann [label="Works, but less common\nfor hydrocarbons"];

} dot Caption: Logical workflow for selecting a classical formylation method based on substrate type.

Comparison of Classical Formylation Reactions

The table below summarizes and compares the key features of the major named reactions for aromatic formylation, providing a guide for experimental design.